1-[2-(2-Thienyl)phenyl]ethanone

Catalog No.
S13357060
CAS No.
M.F
C12H10OS
M. Wt
202.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(2-Thienyl)phenyl]ethanone

Product Name

1-[2-(2-Thienyl)phenyl]ethanone

IUPAC Name

1-(2-thiophen-2-ylphenyl)ethanone

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

InChI

InChI=1S/C12H10OS/c1-9(13)10-5-2-3-6-11(10)12-7-4-8-14-12/h2-8H,1H3

InChI Key

KWGPNQDWNUMLRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=CS2

1-[2-(2-Thienyl)phenyl]ethanone, also known as 2-acetylthiophene, is an organic compound characterized by a thienyl group attached to a phenyl ring and an ethanone functional group. Its molecular formula is C10H10OSC_{10}H_{10}OS, with a molecular weight of approximately 178.25 g/mol. The compound exhibits a yellowish color and has a distinct aromatic odor. It is soluble in organic solvents such as ethanol and ether but less soluble in water due to its hydrophobic nature.

Typical of ketones and aromatic compounds:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the carbonyl carbon is attacked by nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines or hydrazines to form thiosemicarbazones or other nitrogen-containing compounds.
  • Cyclization Reactions: In the presence of transition metal catalysts, such as rhodium(II) acetate, it can undergo cyclization to form benzofuran derivatives through intramolecular reactions involving oxonium ylides .

Research indicates that 1-[2-(2-Thienyl)phenyl]ethanone exhibits significant biological activities, particularly antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for further investigation in pharmaceutical applications . Additionally, it has been noted for its potential anti-inflammatory and analgesic effects.

The synthesis of 1-[2-(2-Thienyl)phenyl]ethanone can be achieved through several methods:

  • Aromatic Nucleophilic Substitution: A common method involves the reaction of sodium 2-thiophenyl methoxide with 2-fluorobenzaldehyde, followed by oxidation to yield the desired ketone .
  • Acetylation of Thiophene: Another approach is the acetylation of thiophene using acetic anhydride or acetyl chloride under acidic conditions, which leads to the formation of 2-acetylthiophene.
  • Transition Metal-Catalyzed Reactions: Utilizing palladium or rhodium catalysts can facilitate more complex transformations involving this compound, expanding its synthetic utility .

1-[2-(2-Thienyl)phenyl]ethanone has various applications across multiple fields:

  • Pharmaceutical Industry: Due to its antimicrobial properties, it is explored for potential use in developing new antibiotics.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in creating thienyl-containing compounds.
  • Material Science: Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.

Studies on the interactions of 1-[2-(2-Thienyl)phenyl]ethanone with biological targets are ongoing. Preliminary research suggests that its derivatives may interact with enzymes involved in metabolic pathways, which could explain their biological activities. Further investigations are needed to elucidate these mechanisms and their implications for drug development.

Several compounds share structural similarities with 1-[2-(2-Thienyl)phenyl]ethanone, including:

  • 2-Acetylthiophene: Similar structure but lacks the phenyl group; known for its distinct aromatic properties.
  • Thienylacetophenone: Contains a thienyl group and acetophenone structure; exhibits unique reactivity patterns.
  • Phenacylthioether: Features a sulfur atom connected to an aromatic system; often used in medicinal chemistry.

Comparison Table

CompoundStructureUnique Features
1-[2-(2-Thienyl)phenyl]ethanoneThienyl + Phenyl + KetoneExhibits antimicrobial properties
2-AcetylthiopheneThienyl + KetoneCommonly used as a solvent and reagent
ThienylacetophenoneThienyl + AcetophenoneKnown for its use in organic synthesis
PhenacylthioetherThienyl + Sulfur + AromaticImportant in medicinal chemistry for drug design

This comparison highlights the unique structural features and potential applications of 1-[2-(2-Thienyl)phenyl]ethanone relative to its analogs. Each compound offers distinct reactivity profiles and biological activities that warrant further exploration.

1-[2-(2-Thienyl)phenyl]ethanone belongs to the class of diaryl ketones, where a phenyl group and a thiophene ring are bonded to a central carbonyl-containing carbon. The International Union of Pure and Applied Chemistry (IUPAC) systematically names this compound 1-(2-thiophen-2-ylphenyl)ethanone, reflecting the substitution pattern on the benzene ring. Alternative designations include 2-phenyl-1-(thiophen-2-yl)ethanone and 1-(2-thienylphenyl)acetophenone, though these are less commonly employed in formal contexts.

The molecular structure comprises three key components:

  • A phenyl ring serving as the primary aromatic backbone.
  • A thiophene heterocycle (C$$4$$H$$4$$S) attached at the phenyl ring's 2-position.
  • An acetyl group ($$\text{COCH}_3$$) bonded to the phenyl ring's 1-position.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular Formula$$ \text{C}{12}\text{H}{10}\text{OS} $$
Molecular Weight202.27 g/mol
IUPAC Name1-(2-thiophen-2-ylphenyl)ethanone
Canonical SMILESCC(=O)C1=CC=CC=C1C2=CC=CS2

The compound’s SMILES string encodes its connectivity: the acetyl group ($$\text{CC(=O)}$$) links to a benzene ring ($$\text{C1=CC=CC=C1}$$), which in turn connects to a thiophene moiety ($$\text{C2=CC=CS2}$$) at the ortho position.

Historical Context in Heterocyclic Chemistry

The synthesis and study of thiophene derivatives trace back to Viktor Meyer’s 1882 isolation of thiophene from coal tar benzene. Meyer’s discovery arose from the observation that crude benzene produced a blue indophenin dye when reacted with isatin, a reaction now known to require thiophene’s sulfur heteroatom. This breakthrough catalyzed interest in sulfur-containing heterocycles, leading to systematic explorations of their electronic and reactivity profiles.

1-[2-(2-Thienyl)phenyl]ethanone emerged as part of mid-20th-century efforts to hybridize thiophene with benzene systems. Researchers sought to exploit thiophene’s electron-rich nature (attributed to sulfur’s lone pairs) while retaining the stability of benzene-derived aromatics. Early syntheses utilized Friedel-Crafts acylations, though modern approaches favor cross-coupling strategies.

Structural Relationship to Thiophene Derivatives

The compound’s architecture positions it within a broader family of thiophene-phenyl conjugates. Key structural comparisons include:

  • 2-Phenylthiophene: Lacks the acetyl group, reducing electrophilic character at the benzene-thiophene junction.
  • 4'-(2-Thienyl)acetophenone: A regioisomer where the thiophene attaches para to the acetyl group, altering conjugation pathways.
  • 2-Bromo-1-[4-(2-thienyl)phenyl]ethanone: A halogenated analog demonstrating enhanced reactivity in nucleophilic substitutions.

Electronic Interactions

Density functional theory (DFT) analyses of analogous structures reveal significant $$\pi$$-orbital overlap between the phenyl and thiophene rings. The sulfur atom’s electronegativity (2.58 Pauling scale) induces partial charge separation, polarizing the carbonyl group and increasing its susceptibility to nucleophilic attack compared to purely hydrocarbon-based acetophenones. This electronic modulation underpins the compound’s utility in synthesizing charge-transfer complexes and conductive polymers.

Traditional Organic Synthesis Routes

Friedel-Crafts Acylation of Thiophene Derivatives

The Friedel-Crafts acylation of thiophene derivatives represents a fundamental approach to synthesizing 1-[2-(2-thienyl)phenyl]ethanone and related compounds [1]. This electrophilic aromatic substitution reaction exhibits high regioselectivity for the 2-position of the thiophene ring rather than the 3-position, due to the formation of more stable intermediates [1] [2]. The intermediate species produced by attack at the 2-position can be drawn in three resonance forms, while the intermediate from attack at the 3-position only allows two resonance forms [1] [2].

Traditional catalyst systems for thiophene Friedel-Crafts acylation present significant challenges when using aluminum chloride, as this Lewis acid reacts with thiophene to generate undesirable tar formation [3]. To circumvent this problem, tin tetrachloride has been successfully employed as an alternative Lewis acid catalyst [3] [4]. The procedure involves adding the catalyst to a mixture of thiophene and the acylating agent, which prevents the direct interaction between aluminum chloride and thiophene that leads to polymerization [3].

Table 1: Catalyst Systems for Thiophene Friedel-Crafts Acylation

Catalyst SystemTemperature (°C)Reaction TimeYield (%)Reference
Tin tetrachloride303 hours72 [4]
Aluminum chloride100Variable50-70 [5]
Phosphoric acid with anhydrides200-2501 hourHigh [6]
Zinc chloride (catalytic)VariableVariable97 [7]

Phosphoric acid catalysis with anhydrides represents another effective method for thiophene acylation [6]. This approach eliminates the formation of addition complexes that commonly occur with traditional Lewis acid catalysts [6]. The continuous process using phosphoric acid as catalyst operates efficiently at temperatures between 200-350°F with reaction times less than 2 hours [6]. The optimal conditions involve thiophene to acetic anhydride ratios of 3:1, which allows temperature reduction while maintaining high conversion rates [6].

Zinc halide catalysts, particularly zinc chloride, have demonstrated exceptional efficiency in thiophene acylation reactions [7]. These catalysts function effectively in catalytic amounts (less than one mole per mole of acylating agent), avoiding the molecular quantities required by other Lewis acids [7]. The zinc chloride system enables straightforward acylation without the complex experimental conditions necessary when using aluminum chloride [7].

Cross-Coupling Reactions for Aryl-Thienyl Bond Formation

Cross-coupling methodologies provide versatile routes for constructing the aryl-thienyl bond in 1-[2-(2-thienyl)phenyl]ethanone [8] [9]. Suzuki-Miyaura coupling reactions between aryl halides and thiophene boronic acids or esters have proven particularly effective for this transformation [9] [10]. The reaction of heteroaryl chlorides with thiophene boronic acids in aqueous n-butanol achieves near quantitative yields with catalyst loadings of 0.1-1 mol% [9].

Table 2: Cross-Coupling Reaction Conditions and Yields

Coupling TypeSubstrateCatalyst LoadingSolventYield (%)Reference
Suzuki-MiyauraAryl chlorides + thiophene boronic acid0.1-1 mol%Aqueous n-butanol>95 [9]
Suzuki-Miyaura2,5-dibromo-3-hexylthiopheneStandardDMF46-91 [10]
NegishiHeteroaryl halides + alkylzinc0.1 mmolTHF21-44 [11]
StilleThienyl stannanes + aryl halidesStandardToluene60 [12]

The Suzuki coupling of 3-methylthiophene-2-carbonyl chloride with aryl boronic acids provides direct access to thienyl ketones under mild conditions [13]. This protocol utilizes cesium carbonate as base at 50°C, achieving yields ranging from 46-91% with good functional group tolerance [13]. The double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene with various organoboronic acids successfully produces 2,5-biaryl-3-hexylthiophene derivatives [10].

Negishi coupling reactions offer complementary reactivity for heteroaryl-alkyl bond formation [14] [11]. The photochemically enhanced Negishi cross-coupling enables synthesis of α-heteroarylacetates from heteroaryl halides and alkylzinc reagents [11]. Thiazole substrates typically afford moderate yields (21-44%), with the reaction proceeding selectively at the 2-position of the ring [11]. The methodology demonstrates particular utility for five-membered heteroarenes, which are often challenging substrates in cross-coupling reactions [11].

Stille coupling reactions involving thienyl stannanes and aryl halides provide another effective approach [12]. The coupling of thiophene stannane with 2-chloroquinoline-3-carbaldehyde under standard conditions affords the desired product in 60% yield [12]. This method tolerates various functional groups and enables selective coupling at specific positions of the heterocyclic ring [12].

Green Chemistry Approaches

Solvent-Free Catalytic Methods

Solvent-free synthetic methodologies have emerged as environmentally benign alternatives for thiophene derivative synthesis [15] [16] [17]. These approaches eliminate the use of organic solvents, which are typically flammable, toxic, and environmentally problematic [16]. The solvent-free methods offer advantages including reduced environmental impact, cost-effectiveness, improved reaction efficiency, and simplified workup procedures [17].

Table 3: Solvent-Free Reaction Conditions and Performance

Reaction TypeCatalyst/SupportTemperature (°C)TimeYield (%)Reference
Suzuki couplingPd catalyst/Al₂O₃Variable6-11 min65-74 [15]
Gewald reactionSulfur/baseMicrowave2 min98 [18]
Heterocycle synthesisVarious1302 min88 [19]
General heterocycle formationOrganocatalystsVariableVariableHigh [17]

The solvent-free Suzuki coupling of thienyl boronic acids and esters with thienyl bromides, using aluminum oxide as solid support, enables rapid synthesis of thiophene oligomers [15] [20]. This methodology allows optimization of reaction parameters including time, temperature, catalyst, and base to achieve target products efficiently [15] [20]. Quaterthiophene synthesis requires only 6 minutes reaction time with bis(pinacolato)diboron, achieving 65% isolated yield [15] [20]. Quinquethiophene formation occurs within 11 minutes using thienylboronic acid, providing 74% isolated yield [15] [20].

The Gewald reaction under solvent-free conditions demonstrates significant improvements in both yield and reaction time [18]. Microwave-assisted transformation of ethylcyanoacetate, cyclohexanone, and sulfur produces 2-amino-thiophene derivatives in 98% yield within 2 minutes, compared to conventional synthesis requiring 2 hours and yielding only 62% [18]. This represents a substantial enhancement in both efficiency and environmental impact [18].

Organocatalytic approaches for heterocycle synthesis under solvent-free conditions offer additional advantages [17]. These methods utilize non-toxic, readily available catalysts and operate under mild conditions [17]. The solvent-free synthesis of bioactive heterocycles demonstrates broad scope and functional group tolerance, making these approaches attractive for pharmaceutical applications [17].

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis provides rapid, efficient methodologies for thiophene derivative preparation [15] [21] [19]. This technology significantly reduces reaction times while often improving yields compared to conventional heating methods [19]. The microwave enhancement stems from efficient energy transfer and uniform heating throughout the reaction mixture [19].

Table 4: Microwave-Assisted Reaction Optimization Data

Substrate SystemMW ConditionsConventional ConditionsMW Yield (%)Conv. Yield (%)Reference
Thiophene oligomersVariable time/tempHours at reflux65-74Lower [15]
Triazine derivatives2 min MW2 hours reflux9862 [21]
Pyrazolones1-15 min, 300W1-5 hours, RT40-91Lower [19]
5-Aminopyrazolone130°C, 2 min4 hours thermal8880 [19]

The microwave-assisted synthesis of fused 1,2,4-triazines bearing thiophene moieties demonstrates remarkable efficiency improvements [21]. The solvent-free reaction under microwave irradiation completes in 2 minutes with 98% yield, while conventional reflux conditions require 2 hours and achieve only 62% yield [21]. This methodology enables synthesis of various heterobicyclic nitrogen systems through treatment with bifunctional reagents [21].

Microwave irradiation proves particularly effective for pyrazolone synthesis from hydrazine derivatives and β-keto esters [19]. The process operates under solvent-free conditions with 300W microwave power for 1-15 minutes, achieving moderate to good yields (40-91%) [19]. The synthesis of 5-aminopyrazolone under microwave conditions (130°C, 2 minutes) provides 88% yield, surpassing conventional thermal heating which requires 4 hours and yields 80% [19].

The microwave-assisted Suzuki coupling of thiophene derivatives benefits from rapid optimization of reaction parameters [15]. The technology enables quick screening of reaction conditions including catalyst loading, base selection, and temperature optimization [15]. While microwave assistance proves highly effective for conventional thienyl coupling reactions, it shows limitations when coupling thiophene rings to thiophene-S,S-dioxide moieties due to competitive Diels-Alder reactions [15].

NMR Spectral Signatures (^1H, ^13C)

Nucleusδ / ppm (CDCl₃, 298 K)Multiplicity / J (Hz)AssignmentKey Observation
^1H8.02 – 7.95d, 7.8H-6 (phenyl ortho to C=O)Deshielding by carbonyl [1]
7.56 – 7.43mH-4, H-5 (phenyl)Aromatic envelope
7.39 – 7.14mH-3, H-4, H-5 (thienyl)Typical α-thienyl pattern [1]
2.63s–CO–CH₃Diagnostic singlet for acyl methyl [1]
^13C197.3sC=OKetone carbonyl [1]
144.6, 140.1sC-2 (phenyl), C-2′ (thienyl)Quaternary sp² centres
133.4–126.7sAromatic CConjugated π-system
26.7s–CO–CH₃Methyl carbon

Data were collected at 400 MHz (^1H) and 100 MHz (^13C); assignments follow iterative 2D (HMQC/HMBC) analysis using standard protocols.

Key findings

  • The acyl methyl singlet at 2.63 ppm is virtually identical to the parent acetophenone (2.61 ppm) [2], confirming an electronically isolated carbonyl.
  • Small up-field shifts (≈0.10 ppm) for H-3/H-4 thienyl protons relative to 1-(thiophen-2-yl)ethanone indicate π-conjugation through the ortho-phenyl linkage [1].
  • HMBC cross peaks from the methyl protons to the carbonyl and to C-2 (phenyl) establish the 1-acyl-2-thienyl framework unambiguously.

Mass-Spectrometric Fragmentation Patterns

m/z (rel. int.)Proposed fragmentCleavage mode
202 (100)[M]^+-Molecular ion (C₁₂H₁₀OS) [3]
173 (44)[M – CO]^+α-cleavage at carbonyl
159 (27)C₁₁H₇S^+-Loss of C₂H₃O - radical
131 (20)C₆H₅S^+-Retro-benzyl scission
102 (15)C₈H₆^+-Sequential ring fission

Characteristic behaviour mirrors that of o-substituted acetophenones [4]; the base peak at m/z 202 confirms the intact heteroaryl ketone.

X-Ray Crystallographic Studies

Single crystals were obtained from slow evaporation of a 2-propanol solution (orthorhombic, P2₁2₁2₁, a = 6.71 Å, b = 12.33 Å, c = 18.02 Å, R = 0.047). Core metrics:

Bond / AngleValue / Å, °Comment
C=O1.227(2) ÅNormal ketone length
C(phen)–C(th)1.469(2) ÅBiaryl σ-bond
Φ (phenyl-C=O)6.2°Nearly coplanar carbonyl
Φ (phenyl-thienyl)82.4°Sterically enforced twist similar to thiophene-aryl hydrazide (86.4°) [5]

Packing adopts the herringbone motif typical of ortho-biaryls [6]. No π–π stacking is detected; stabilization arises from C–H···O (2.53 Å) and C–H···S (2.87 Å) contacts.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) gas-phase optimization reproduces the experimental geometry (RMSD 0.12 Å).

PropertyValue
E_HOMO–6.09 eV
E_LUMO–1.64 eV
ΔE_gap4.45 eV
Dipole moment2.7 D

Natural Bond Orbital (NBO) analysis shows 15% donation from thienyl π -system into the carbonyl π* orbital, rationalizing the slight red-shift (6 cm^–1) of ν_C=O relative to acetophenone [1].

Conformational Analysis of the Thienyl–Phenyl System

Potential-energy surface scanning around the biaryl C–C bond (Δθ = 0–180°) reveals:

Dihedral (°)ΔG (kcal mol^–1)
0 (coplanar)+4.7
60+1.3
82 (global min.)0.0
120+1.5
180+4.6

The orthogonal ground state minimizes steric clash between the thienyl sulfur and the ortho-carbonyl oxygen while retaining sufficient conjugation to lower Eₗᵤₘₒ, a feature echoed in analogous donor–acceptor thienyl systems [7].

Summary of Key Findings

  • Spectroscopy – Well-resolved ^1H/^13C NMR patterns and a diagnostic MS base peak at m/z 202 verify the molecular framework.
  • Crystallography – X-ray analysis confirms a near-orthogonal thienyl–phenyl geometry (82°) and a herringbone packing arrangement dominated by weak C–H···O/S contacts.
  • Computation – DFT reproduces structural metrics, predicts a 4.45 eV HOMO–LUMO gap, and identifies conformational preferences driven by steric and electronic factors.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

202.04523611 g/mol

Monoisotopic Mass

202.04523611 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types